molecular formula C14H15F6N3O3S B11657191 Carbamic acid, N-[1-(3-aminocarbonyl-4H-cyclopenta[b]thien-2-ylamino)-2,2,2-trifluoro-1-trifluoromethylethyl]-, ethyl ester

Carbamic acid, N-[1-(3-aminocarbonyl-4H-cyclopenta[b]thien-2-ylamino)-2,2,2-trifluoro-1-trifluoromethylethyl]-, ethyl ester

Cat. No.: B11657191
M. Wt: 419.34 g/mol
InChI Key: ZDUSJUFOYSZEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL N-[2-({3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]CARBAMATE is a complex organic compound that features a unique combination of a thiophene ring, a carbamate group, and a hexafluoropropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-[2-({3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]CARBAMATE typically involves multi-step organic reactions The process begins with the preparation of the thiophene ring, which is then functionalized with a carbamoyl group

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include steps such as:

    Preparation of intermediates: Synthesis of the thiophene and hexafluoropropane intermediates.

    Coupling reactions: Combining the intermediates under specific conditions to form the desired compound.

    Purification: Using techniques such as chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-[2-({3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The hexafluoropropane moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

ETHYL N-[2-({3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]CARBAMATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with therapeutic properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL N-[2-({3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]CARBAMATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL N-[2-({3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]CARBAMATE is unique due to its combination of a thiophene ring with a hexafluoropropane moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H15F6N3O3S

Molecular Weight

419.34 g/mol

IUPAC Name

ethyl N-[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate

InChI

InChI=1S/C14H15F6N3O3S/c1-2-26-11(25)23-12(13(15,16)17,14(18,19)20)22-10-8(9(21)24)6-4-3-5-7(6)27-10/h22H,2-5H2,1H3,(H2,21,24)(H,23,25)

InChI Key

ZDUSJUFOYSZEBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCC2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.